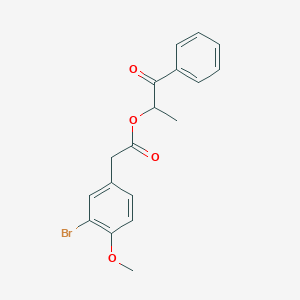
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, also known as NCO-01, is a chemical compound with potential therapeutic applications. It belongs to the class of oxo-chromene derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer and inflammation. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also inhibits the activity of Akt, a serine/threonine kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is its relatively simple synthesis method, which makes it easily accessible for research purposes. It also exhibits potent anti-cancer and anti-inflammatory activities, which make it a promising candidate for further development as a therapeutic agent. However, the limitations of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate include its low solubility in water, which may affect its bioavailability and limit its use in vivo. Further studies are needed to address these limitations.
Direcciones Futuras
There are several future directions for the research on 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One direction is to optimize its synthesis method to improve its yield and solubility. Another direction is to investigate its pharmacokinetic and pharmacodynamic properties in vivo to determine its potential as a therapeutic agent. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Additionally, the combination of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate with other anti-cancer or anti-inflammatory agents may enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 2-naphthylglycine ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to obtain 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Propiedades
Nombre del producto |
2-(2-naphthyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Fórmula molecular |
C22H12Br2O5 |
Peso molecular |
516.1 g/mol |
Nombre IUPAC |
(2-naphthalen-2-yl-2-oxoethyl) 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H12Br2O5/c23-16-8-15-9-17(22(27)29-20(15)18(24)10-16)21(26)28-11-19(25)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H,11H2 |
Clave InChI |
SRVGNCPXVQYWDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)






![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)




![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)